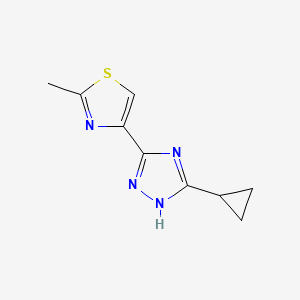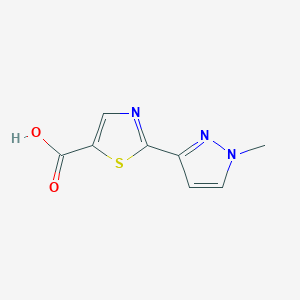![molecular formula C7H11N3O2S B7589736 2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid, commonly known as PTDA, is an organic compound with potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological systems. In
作用機序
PTDA binds to the allosteric site of the N-methyl-D-aspartate (NMDA) receptor and enhances its activity. This leads to an increase in calcium influx into the cell, which triggers downstream signaling pathways involved in synaptic plasticity and neuronal survival. PTDA also activates the cysteine/glutamate antiporter system, which regulates the extracellular concentration of glutamate and protects against excitotoxicity.
Biochemical and Physiological Effects
PTDA has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory formation in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. PTDA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
PTDA is a useful tool for studying the NMDA receptor and its role in synaptic plasticity and neuroprotection. Its allosteric binding site makes it a valuable alternative to other NMDA receptor modulators, such as glycine and D-serine. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other neurotransmitters and neuromodulators.
将来の方向性
PTDA has the potential to be used in various areas of scientific research, such as drug discovery, neurodegenerative diseases, and cognitive disorders. Future studies could explore its effects on different types of neurons and brain regions, as well as its interactions with other neurotransmitter systems. PTDA could also be used as a tool for developing new drugs that target the NMDA receptor and its downstream signaling pathways.
合成法
PTDA can be synthesized using a multistep process involving the reaction of 2-aminothiazole with isopropyl bromide and sodium hydride, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through a purification process involving recrystallization and column chromatography.
科学的研究の応用
PTDA has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to modulate the activity of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory processes. PTDA has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
特性
IUPAC Name |
2-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(2)6-9-7(13-10-6)8-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFQVLSONATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)


![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)

![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)